2-Aminopyridine-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

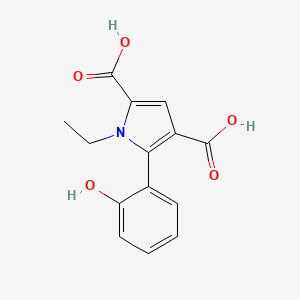

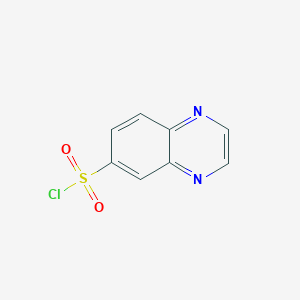

2-Aminopyridine-4-carbaldehyde, also known as 2-Aminoisonicotinaldehyde, is a simple, low molecular weight compound . It is primarily used for research and development purposes .

Synthesis Analysis

2-Aminopyridine-4-carbaldehyde can be synthesized through various methods. One such method involves the use of Schiff bases derived from pyridine-4-carbaldehyde and various aromatic amino compounds . Another method involves a catalyst-free four-component method, providing a simple and practical approach to functionalized 2-aminopyridines from readily available substrates under solvent-free conditions .Molecular Structure Analysis

The molecular formula of 2-Aminopyridine-4-carbaldehyde is C6H6N2O, and its molecular weight is 122.12 . It is a perfectly functionalized moiety known for the synthesis of diverse biological molecules .Chemical Reactions Analysis

2-Aminopyridine-4-carbaldehyde is known for its role in the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . It is also involved in Schiff base condensation reactions .Physical And Chemical Properties Analysis

2-Aminopyridine-4-carbaldehyde is a low molecular weight compound . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .科学的研究の応用

Bioactive Ligands and Chemosensors

2-Aminopyridine-4-carbaldehyde derivatives, particularly Schiff bases, have been found to be potential bioactive ligands and chemosensors . These Schiff bases can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Discovery

2-Aminopyridine-4-carbaldehyde is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Antimicrobial Activities

Pyridine derivatives synthesized from 2-Aminopyridine-4-carbaldehyde have shown good antimicrobial activities against S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, and A. niger .

Safety and Hazards

作用機序

Target of Action

2-Aminopyridine-4-carbaldehyde, a derivative of 2-Aminopyridine, is known for its role in the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . .

Mode of Action

The mode of action of 2-Aminopyridine derivatives has been studied extensively. For instance, 4-Aminopyridine, a related compound, is known to antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons

Biochemical Pathways

2-aminopyridine derivatives are known to be involved in the synthesis of diverse biological molecules , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

2-aminopyridine is known for its simple design and low molecular weight, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Result of Action

Related compounds such as 4-aminopyridine have shown promising results in treating conditions like kcna2-encephalopathy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compoundsIt is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .

特性

IUPAC Name |

2-aminopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZXDNKDMWICDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622207 |

Source

|

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyridine-4-carbaldehyde | |

CAS RN |

89640-61-9 |

Source

|

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)